

## Fosigotifator and the Landscape of eIF2B Activators: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Fosigotifator |           |
| Cat. No.:            | B12388650     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Fosigotifator (ABBV-CLS-7262) is an investigational, orally bioavailable small molecule designed as a prodrug to activate the eukaryotic initiation factor 2B (eIF2B). This novel mechanism of action targets the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathogenesis of several neurodegenerative diseases. Developed through a collaboration between Calico Life Sciences and AbbVie, fosigotifator has been evaluated in clinical trials for amyotrophic lateral sclerosis (ALS) and is currently under investigation for Vanishing White Matter (VWM) disease. This in-depth technical guide synthesizes the available preclinical and clinical data on fosigotifator and related compounds, providing a comprehensive resource for researchers and drug development professionals. The document details the mechanism of action, summarizes quantitative data in structured tables, outlines experimental protocols, and visualizes key pathways and workflows.

#### Introduction

The Integrated Stress Response (ISR) is a conserved signaling network that cells activate in response to a variety of pathological conditions, including viral infection, nutrient deprivation, and the accumulation of unfolded or misfolded proteins. A central event in the ISR is the phosphorylation of the  $\alpha$ -subunit of eukaryotic initiation factor 2 (eIF2), which leads to a global reduction in protein synthesis to conserve resources and facilitate cellular recovery. However, chronic activation of the ISR can be detrimental, contributing to cellular dysfunction and death,



and is increasingly recognized as a key driver of neurodegenerative diseases such as ALS and VWM.

Eukaryotic initiation factor 2B (eIF2B) is a guanine nucleotide exchange factor that is essential for initiating protein synthesis. It is a key regulator of the ISR; its activity is inhibited by phosphorylated eIF2α. By activating eIF2B, small molecules like **fosigotifator** offer a therapeutic strategy to counteract the detrimental effects of chronic ISR activation, restore protein synthesis, and potentially slow or halt the progression of neurodegenerative diseases.

**Fosigotifator** is a prodrug that is converted in the body to its active form, A-1684909.[1] It is formulated as a monosodium phosphate salt mixed with tromethamine, known as ABBV-CLS-7262.[2] This review will delve into the scientific data surrounding **fosigotifator** and provide a comparative analysis with other eIF2B activators in development.

# Mechanism of Action: The Integrated Stress Response and eIF2B Activation

The ISR is a convergent pathway activated by four different stress-sensing kinases: PERK, GCN2, PKR, and HRI. These kinases respond to distinct cellular stresses but all converge on the phosphorylation of eIF2 $\alpha$ . This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, leading to a global attenuation of mRNA translation. However, some mRNAs containing upstream open reading frames, such as that for the transcription factor ATF4, are preferentially translated under these conditions, leading to the expression of stress-responsive genes.





Click to download full resolution via product page

Caption: The Integrated Stress Response (ISR) signaling pathway and the role of **fosigotifator**.

**Fosigotifator** acts as a direct activator of eIF2B, thereby counteracting the inhibitory effect of p-eIF2 $\alpha$ . This is expected to restore global protein synthesis and mitigate the downstream pathological consequences of chronic ISR activation.



# Preclinical Data In Vivo Efficacy in a Vanishing White Matter (VWM) Disease Mouse Model

Preclinical studies of **fosigotifator** were conducted in a mouse model of Vanishing White Matter (VWM) disease, a leukoencephalopathy caused by mutations in the genes encoding the subunits of eIF2B. In these studies, **fosigotifator** demonstrated the ability to:

- Blunt the persistent ISR in the brain and spinal cord.[3][4]
- Correct coordination and movement problems.[3][4]
- At the American Academy of Neurology (AAN) 2024 meeting, it was reported that an eIF2B activator rescued motor deficits in a VWM mouse model and markedly reduced neurofilament light polypeptide (NfL), a biomarker of neurodegeneration.[5]

While specific quantitative data from these preclinical studies are not publicly available, the qualitative outcomes provided the rationale for advancing **fosigotifator** into clinical trials.

#### **Clinical Development**

**Fosigotifator** has been investigated in several clinical trials for various indications, including ALS, VWM disease, and major depressive disorder.

#### **HEALEY-ALS Platform Trial (Regimen F)**

**Fosigotifator** was evaluated in Regimen F of the HEALEY-ALS platform trial, a multi-regimen, placebo-controlled Phase 2/3 study designed to accelerate the development of treatments for ALS.

Experimental Protocol:





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. eIF2B activator ABBV-CLS-7262 shows promise in vanishing white matter disease | BioWorld [bioworld.com]
- 2. Investigational eIF2B activator DNL343 modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Sean M. Healey & AMG Center Announces Topline Results in HEALEY ALS Platform Trial with eIF2B Agonist DNL343 [massgeneral.org]
- 5. Denali Therapeutics Reports Topline Results for DNL343 in Phase 2/3 ALS Trial [synapse.patsnap.com]
- To cite this document: BenchChem. [Fosigotifator and the Landscape of eIF2B Activators: A
  Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12388650#literature-review-of-fosigotifator-and-related-compounds]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com